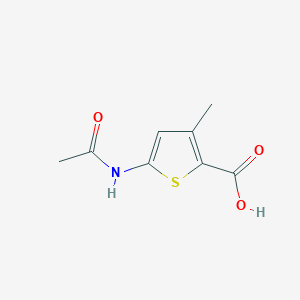
5-Acetamido-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Acetamido-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-Acetamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid.
3-Acetamido-5-methylthiophene-2-carboxylic acid: An isomer with different substitution patterns on the thiophene ring.
5-Acetamido-2-methylthiophene-3-carboxylic acid: Another isomer with the acetamido group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Overview
5-Acetamido-3-methylthiophene-2-carboxylic acid (C8H9NO3S) is an organic compound derived from thiophene, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXIGGZRJTCWTNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1)NC(=O)C)C(=O)O |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It is hypothesized to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. The exact molecular targets are still under investigation, but preliminary studies suggest that it may modulate the activity of cyclooxygenases (COX) or lipoxygenases (LOX) .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potent antibacterial properties.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as COX and LOX.
- Cellular Interaction : It may bind to specific receptors or enzymes, modulating their activity and leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the acetamido group in this compound:
| Compound | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|
| This compound | High | Moderate |
| 5-Methylthiophene-2-carboxylic acid | Moderate | Low |
| 3-Acetamido-5-methylthiophene-2-carboxylic acid | Low | High |
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-acetamido-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(9-5(2)10)13-7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XXIGGZRJTCWTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















